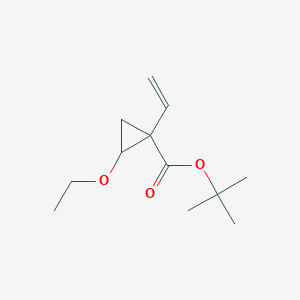
Tiotropium-d5 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiotropium-d5 Bromide is a stable isotope-labeled compound used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . It is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . Tiotropium acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .
Synthesis Analysis
Tiotropium bromide was the first long-acting muscarinic antagonist (LAMA) available for COPD in clinical practice and, because of its long duration of action, is administered once daily . It was initially available as an inhalation powder delivered via a dry-powder inhaler (DPI). Later, tiotropium also became available as an inhalation spray delivered via a soft mist inhaler (SMI) . The synthesis of tiotropium bromide has been described in patents .Molecular Structure Analysis
Tiotropium bromide has been studied using various techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FTIR) . These studies have provided insights into its molecular structure and behavior.Chemical Reactions Analysis
Tiotropium is a long-acting, antimuscarinic agent . It has similar affinity to the subtypes of muscarinic receptors .Physical And Chemical Properties Analysis
Tiotropium bromide is a long-acting bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma . It is used to prevent patients from worsening breathing difficulties .Mécanisme D'action
Safety and Hazards
Tiotropium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Tiotropium bromide has been used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is used during periods of breathing difficulty to prevent them from getting worse, rather than to prevent them from happening . Future research may focus on further understanding its mechanism of action, improving its delivery methods, and exploring its potential uses in other respiratory conditions.
Propriétés
Numéro CAS |
1229646-72-3 |
|---|---|
Formule moléculaire |
C₁₉H₁₇D₅BrNO₄S₂ |
Poids moléculaire |
477.45 |
Synonymes |
(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d5 Bromide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



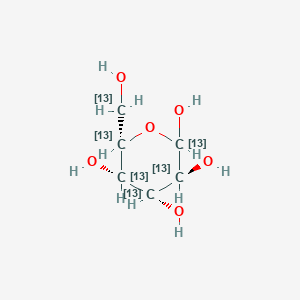
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
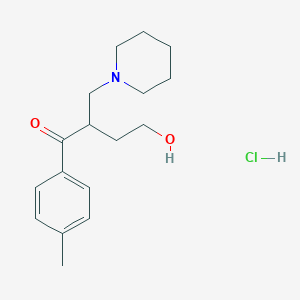
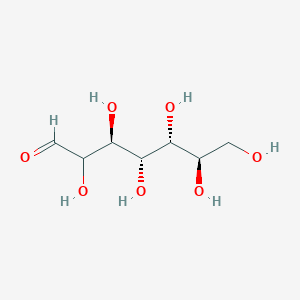
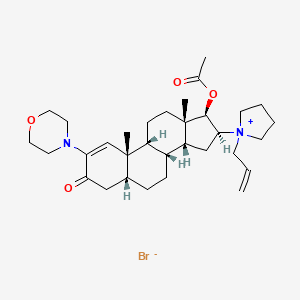


![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)


